Cas no 2171899-68-4 (1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid)

1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid is a versatile organic compound with significant advantages. It exhibits high purity and stability, making it ideal for applications in pharmaceuticals and fine chemicals. The compound's unique cyclic structure contributes to its favorable physical and chemical properties, including excellent solubility and reactivity. This compound is suitable for synthesis of various derivatives, offering broad utility in the chemical industry.
1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid structure
2171899-68-4 structure
Product Name:1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid
CAS No:2171899-68-4
MF:C12H22O3
MW:214.301284313202
CID:6442757
PubChem ID:165602225
Update Time:2025-07-14

1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid
    • 2171899-68-4
    • EN300-1630174
    • Inchi: 1S/C12H22O3/c1-8-5-9(2)7-12(6-8,10(13)14)11(3,4)15/h8-9,15H,5-7H2,1-4H3,(H,13,14)
    • InChI Key: SRXLAFQEWSSARL-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1(C(=O)O)CC(C)CC(C)C1

Computed Properties

  • Exact Mass: 214.15689456g/mol
  • Monoisotopic Mass: 214.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5Ų

1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid

Introduction to 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid (CAS No. 2171899-68-4)

1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid, identified by its CAS number 2171899-68-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclohexane backbone substituted with hydroxyl and methyl groups, has garnered attention due to its structural complexity and potential biological activities. The presence of a hydroxypropan-2-yl side chain and a dimethylcyclohexane core suggests a unique set of chemical properties that may make it valuable in the development of novel therapeutic agents.

The structural features of 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid position it as a candidate for further investigation in various biological pathways. The hydroxyl group introduces polarity and potential hydrogen bonding capabilities, while the methyl groups enhance lipophilicity, making the compound a promising candidate for drug design. Such structural attributes are often exploited in the development of molecules that interact with biological targets, such as enzymes or receptors, to modulate cellular processes.

In recent years, there has been growing interest in the exploration of cyclohexane derivatives for their pharmacological potential. The scaffold of dimethylcyclohexane is particularly noteworthy, as it mimics natural products found in plants and microorganisms, which have been historically successful in drug discovery. The addition of functional groups like the hydroxypropan-2-yl moiety further diversifies the chemical space, enabling researchers to fine-tune properties such as solubility, metabolic stability, and target specificity.

One of the most compelling aspects of 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic infections. Recent studies have highlighted the importance of nonsteroidal anti-inflammatory drugs (NSAIDs) and their derivatives in managing inflammation. The structural motif of this compound resembles known anti-inflammatory agents, suggesting that it may possess similar therapeutic effects. Further investigation into its mechanism of action could uncover novel pathways for treating inflammatory conditions.

Another area of interest is the compound's potential as a precursor for more complex molecules. In drug discovery, intermediates like 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid are often used to synthesize larger scaffolds with enhanced biological activity. The cyclohexane ring provides a stable core that can be modified through various chemical reactions, allowing chemists to introduce additional functional groups or alter stereochemistry. This flexibility makes it an attractive building block for medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid presents both challenges and opportunities. Traditional synthetic routes may involve multi-step processes requiring careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions or enzymatic transformations, could streamline production and improve accessibility. These innovations would not only facilitate research but also enable larger-scale applications in pharmaceutical manufacturing.

From a computational chemistry perspective, 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid offers an excellent model for studying molecular interactions. High-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations can be employed to predict binding affinities and understand how the compound interacts with biological targets. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to prioritize compounds based on predicted efficacy and selectivity before moving into expensive wet-lab experiments.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it a candidate for use in agrochemicals or specialty chemicals where similar motifs are known to exhibit desirable properties. For instance, derivatives of cyclohexane have been explored for their herbicidal or fungicidal activities. By leveraging the inherent versatility of 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane-1-carboxylic acid, researchers could develop novel formulations targeting specific agricultural challenges.

In conclusion, 1-(2-hydroxypropan-2-yl)-3,5-dimethylcyclohexane - 1 - carboxylic acid (CAS No . 2171899 - 68 - 4) represents a promising candidate for further exploration in chemical biology and drug discovery . Its structural features , combined with recent advances in synthetic chemistry and computational methods , position it as a valuable tool for developing novel therapeutic agents . As research continues , this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas .

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